9,9-Dichloro-9-silafluorene
Overview
Description
9,9-Dichloro-9-silafluorene is an organosilicon compound with the molecular formula C12H8Cl2Si. It is a derivative of silafluorene, where two chlorine atoms are attached to the silicon atom. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
9,9-Dichloro-9-silafluorene is a silicon-based compound that primarily targets the π-conjugation system . This system is a part of the molecular structure that allows for the delocalization of π electrons across the structure, which is crucial for the compound’s optical properties .
Mode of Action
The compound interacts with its target by extending the conjugated π-systems from the 9H-9-silafluorene units through the introduction of functional aromatic substituents . This interaction can shift the absorption/emission maxima to longer wavelengths and fine-tune the optoelectronic properties .
Biochemical Pathways
The compound’s ability to modify the π-conjugation system and tune the homo–lumo gaps is essential for controlling electronic and optical properties . This suggests that the compound may influence pathways related to light absorption and emission in certain materials.
Result of Action
The primary result of this compound’s action is a shift in the absorption and fluorescence maxima in the solid-state . For example, a 9H-9-silafluorene containing a 5,5′- (2,2′-bithiophenyl) group showed significantly red-shifted absorption and fluorescence maxima in the solid-state .
Action Environment
It’s known that the compound exhibits high stability against light and chemical agents , suggesting that it may retain its efficacy and stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
9,9-Dichloro-9-silafluorene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity and stability. For instance, this compound can bind to certain enzymes, altering their conformation and affecting their catalytic activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can interact with proteins, potentially affecting their folding and stability, which in turn can influence cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream signaling events . This can result in altered gene expression, where certain genes may be upregulated or downregulated in response to the presence of this compound. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through various types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding . These interactions can lead to changes in the conformation and activity of the biomolecules, resulting in either inhibition or activation of their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, with some effects persisting even after the compound has degraded. These long-term effects can include changes in gene expression, enzyme activity, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression in a positive manner . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and even cell death. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these pathways . This compound can affect metabolic flux by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dichloro-9-silafluorene typically involves the reaction of silicon tetrachloride (SiCl4) with 2,2’-dilithiobiphenyl. The reaction proceeds under controlled conditions to yield this compound as a colorless solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using silicon tetrachloride and biphenyl derivatives under optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9,9-Dichloro-9-silafluorene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or alkyl lithium compounds are commonly used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed:
Scientific Research Applications
9,9-Dichloro-9-silafluorene has several applications in scientific research:
Comparison with Similar Compounds
- 9,9-Dihydroxy-9-silafluorene
- 9,9-Dialkyl-9-silafluorene
- 9,9-Diphenyl-9-silafluorene
Comparison: 9,9-Dichloro-9-silafluorene is unique due to the presence of chlorine atoms, which impart distinct reactivity compared to its hydroxyl, alkyl, or phenyl-substituted counterparts. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
5,5-dichlorobenzo[b][1]benzosilole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2Si/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQURIBNOAPIFPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Si]2(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347269 | |
Record name | 9,9-Dichloro-9-silafluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18030-58-5 | |
Record name | 9,9-Dichloro-9-silafluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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